molecular formula C5H11Li B1589174 Lithium, pentyl- CAS No. 3525-31-3

Lithium, pentyl-

Cat. No.: B1589174
CAS No.: 3525-31-3
M. Wt: 78.1 g/mol
InChI Key: QNYNFEUXWAJZNO-UHFFFAOYSA-N
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Description

Lithium, pentyl- is an organolithium compound that belongs to the class of organometallic reagents. These compounds are characterized by the presence of a carbon-lithium bond. Organolithium compounds are highly reactive and are widely used in organic synthesis due to their strong nucleophilic and basic properties. Lithium, pentyl- specifically refers to a lithium atom bonded to a pentyl group, which is a five-carbon alkyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: Lithium, pentyl- can be synthesized through several methods, including:

    Reductive Insertion: This method involves the insertion of lithium metal into an activated carbon-halogen bond (e.g., bromide or iodide).

    Halogen-Metal Exchange: This method involves the reaction of an alkyl halide with a lithium metal.

Industrial Production Methods: Industrial production of lithium, pentyl- often involves the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The process typically includes:

    Use of High-Purity Lithium Metal: Ensuring the lithium metal is free from impurities that could affect the reaction.

    Controlled Atmosphere: Using an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture contamination.

    Temperature Control: Maintaining low temperatures to control the reaction rate and prevent side reactions.

Chemical Reactions Analysis

Types of Reactions: Lithium, pentyl- undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: Reacts with electrophiles to form new carbon-carbon bonds.

    Addition Reactions: Adds to carbonyl compounds to form alcohols.

    Deprotonation: Acts as a strong base to deprotonate weak acids.

Common Reagents and Conditions:

    Electrophiles: Such as alkyl halides, carbonyl compounds, and epoxides.

    Solvents: Aprotic solvents like diethyl ether and tetrahydrofuran are commonly used.

    Temperature: Reactions are typically carried out at low temperatures to control reactivity.

Major Products:

    Alcohols: Formed from the addition to carbonyl compounds.

    Alkanes: Formed from nucleophilic substitution reactions.

Scientific Research Applications

Lithium, pentyl- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of lithium, pentyl- involves its strong nucleophilic and basic properties. The compound can:

Comparison with Similar Compounds

  • Lithium, methyl-
  • Lithium, ethyl-
  • Lithium, butyl-

Comparison:

Lithium, pentyl- stands out due to its unique combination of reactivity and versatility, making it a valuable reagent in various fields of scientific research and industrial applications.

Properties

IUPAC Name

lithium;pentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11.Li/c1-3-5-4-2;/h1,3-5H2,2H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNYNFEUXWAJZNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CCCC[CH2-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Li
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20436584
Record name Lithium, pentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

78.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3525-31-3
Record name Lithium, pentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Pentyl lithium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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